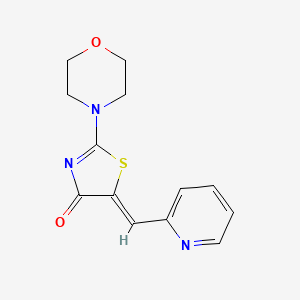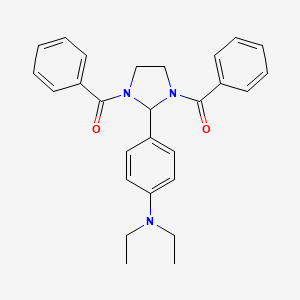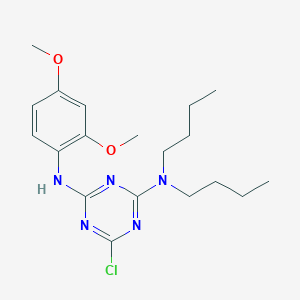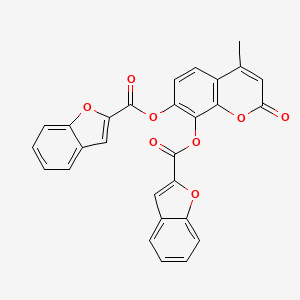
1,1'-(5,5'-Dinitro-1H,2'H-3,3'-BI-1,2,4-triazole-1,2'-diyl)diacetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1,1’-(5,5’-Dinitro-1H,2’H-3,3’-BI-1,2,4-triazole-1,2’-diyl)diacetone typically involves the nitration of precursor compounds. One common method involves the reaction of 5,5’-dinitro-3,3’-bi-1,2,4-triazole with acetone under controlled conditions . The reaction is usually carried out in the presence of strong acids like sulfuric acid, which acts as a catalyst. Industrial production methods may involve large-scale nitration processes with stringent safety measures due to the compound’s explosive nature .
Chemical Reactions Analysis
1,1’-(5,5’-Dinitro-1H,2’H-3,3’-BI-1,2,4-triazole-1,2’-diyl)diacetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen or hydrazine, leading to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nitro groups are replaced by other functional groups.
Common reagents used in these reactions include strong acids, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1’-(5,5’-Dinitro-1H,2’H-3,3’-BI-1,2,4-triazole-1,2’-diyl)diacetone has several scientific research applications:
Biology: Research is ongoing to explore its potential biological activities, although its primary use remains in the field of energetic materials.
Medicine: There is limited application in medicine due to its explosive nature, but derivatives of the compound are being studied for potential therapeutic uses.
Industry: The compound is used in the production of explosives, propellants, and pyrotechnics.
Mechanism of Action
The mechanism of action of 1,1’-(5,5’-Dinitro-1H,2’H-3,3’-BI-1,2,4-triazole-1,2’-diyl)diacetone involves the release of a large amount of energy upon decomposition. The nitro groups in the compound contribute to its high energy content, and the decomposition process involves the breaking of nitrogen-oxygen bonds, leading to the formation of nitrogen gas and other byproducts . This rapid release of gas and energy is what makes the compound suitable for use in explosives and propellants.
Comparison with Similar Compounds
1,1’-(5,5’-Dinitro-1H,2’H-3,3’-BI-1,2,4-triazole-1,2’-diyl)diacetone can be compared with other high-energy compounds such as:
5,5’-Dinitro-3,3’-bi-1,2,4-triazole: Similar in structure but lacks the acetone groups, making it less stable.
5,5’-Dinitramino-3,3’-bi(1,2,4-oxadiazole): Another high-energy compound with different functional groups, leading to variations in stability and energy release.
4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: Contains pyrazole rings instead of triazole, resulting in different energetic properties.
These comparisons highlight the uniqueness of 1,1’-(5,5’-Dinitro-1H,2’H-3,3’-BI-1,2,4-triazole-1,2’-diyl)diacetone in terms of its stability and energy release characteristics.
Properties
Molecular Formula |
C10H10N8O6 |
|---|---|
Molecular Weight |
338.24 g/mol |
IUPAC Name |
1-[3-nitro-5-[5-nitro-1-(2-oxopropyl)-1,2,4-triazol-3-yl]-1,2,4-triazol-1-yl]propan-2-one |
InChI |
InChI=1S/C10H10N8O6/c1-5(19)3-15-8(12-9(14-15)17(21)22)7-11-10(18(23)24)16(13-7)4-6(2)20/h3-4H2,1-2H3 |
InChI Key |
ZHSFTMAABDJPJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C(=NC(=N1)[N+](=O)[O-])C2=NN(C(=N2)[N+](=O)[O-])CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Amino-N'-[(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11105072.png)
![2-[(3-Bromophenyl)amino]-N'-[(2E)-4-(furan-2-YL)butan-2-ylidene]acetohydrazide](/img/structure/B11105077.png)



![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-propoxybenzamide](/img/structure/B11105098.png)
![2-(benzylsulfanyl)-N'-[(E)-(3-bromophenyl)methylidene]propanehydrazide](/img/structure/B11105103.png)
![3-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenyl 3,5-dinitrobenzoate](/img/structure/B11105106.png)
acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B11105112.png)

![2-({(Z)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid](/img/structure/B11105118.png)
![3-[(2E)-2-(4-chlorobenzylidene)-1-methylhydrazinyl]-6-nitro-1,2-benzothiazole 1,1-dioxide](/img/structure/B11105132.png)
![(4Z)-2-(3-chlorophenyl)-5-methyl-4-{[(4-methylphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11105135.png)
